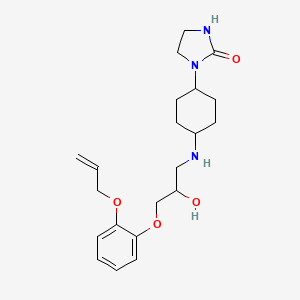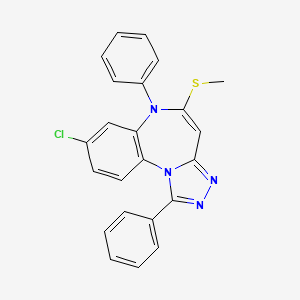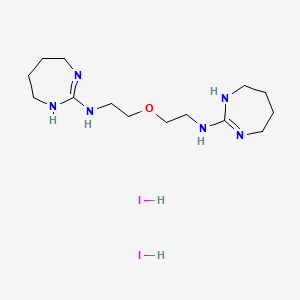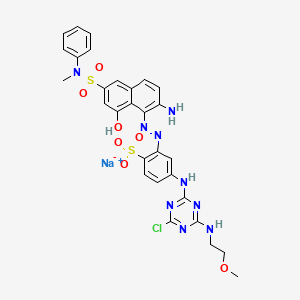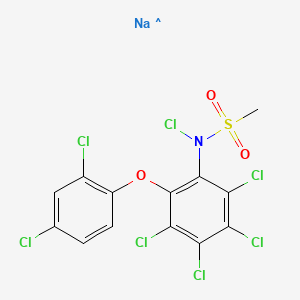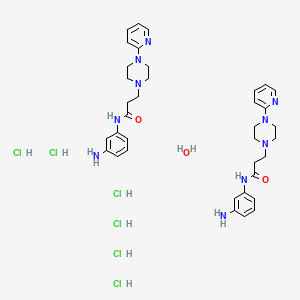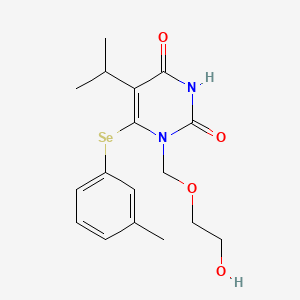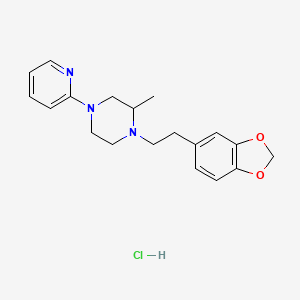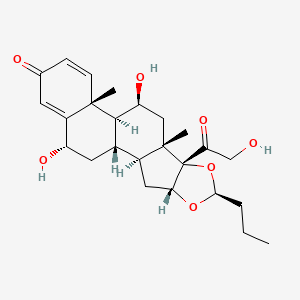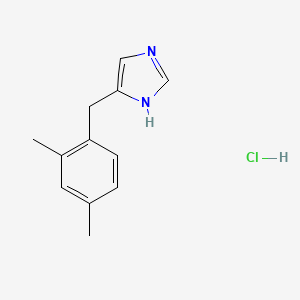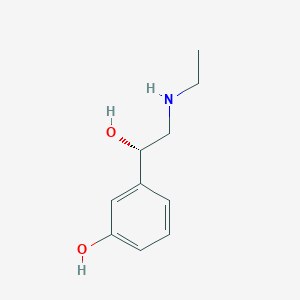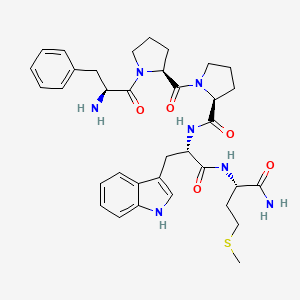
Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide is a complex oligopeptide composed of five amino acids: phenylalanine, proline, proline, tryptophan, and methionine. This compound has been studied for its potential biological activities and applications in various fields, including neuroprotection and enzyme inhibition .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, scalability, and the specific application of the peptide .
化学反应分析
Types of Reactions
Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone .
科学研究应用
Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide has several scientific research applications:
Neuroprotection: This peptide has been studied for its potential to inhibit prolyl endopeptidase, an enzyme implicated in neurodegenerative diseases like Alzheimer’s.
Enzyme Inhibition: It acts as an inhibitor of prolyl endopeptidase, which is involved in the degradation of neuropeptides.
Biological Studies: The peptide is used in studies related to peptide-protein interactions and the modulation of biological pathways.
作用机制
Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide exerts its effects primarily through the inhibition of prolyl endopeptidase. This enzyme cleaves peptide bonds at the carboxyl side of proline residues. By inhibiting this enzyme, the peptide can modulate the levels of neuropeptides and other biologically active peptides, thereby affecting various physiological processes .
相似化合物的比较
Similar Compounds
Cyclo(phenylalanyl-prolyl): A cyclic dipeptide with similar structural features.
Tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide: Another oligopeptide with a similar sequence but different amino acid composition.
Uniqueness
Phenylalanyl-prolyl-prolyl-tryptophyl-methioninamide is unique due to its specific sequence and the presence of methionine, which can undergo oxidation reactions. Its ability to inhibit prolyl endopeptidase and its potential neuroprotective effects distinguish it from other similar peptides .
属性
CAS 编号 |
89444-58-6 |
|---|---|
分子式 |
C35H45N7O5S |
分子量 |
675.8 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-1-[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C35H45N7O5S/c1-48-18-15-27(31(37)43)39-32(44)28(20-23-21-38-26-12-6-5-11-24(23)26)40-33(45)29-13-7-16-41(29)35(47)30-14-8-17-42(30)34(46)25(36)19-22-9-3-2-4-10-22/h2-6,9-12,21,25,27-30,38H,7-8,13-20,36H2,1H3,(H2,37,43)(H,39,44)(H,40,45)/t25-,27-,28-,29-,30-/m0/s1 |
InChI 键 |
HCZKUXOQVBIUFZ-BJNPORTCSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)N |
规范 SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


